![molecular formula C15H13N3O4 B2571739 N-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-N'-(吡啶-4-基)乙二酰胺 CAS No. 899744-19-5](/img/structure/B2571739.png)
N-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-N'-(吡啶-4-基)乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyridin-4-yl group attached to an oxalamide backbone
科学研究应用
Anticancer Activity
Research indicates that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide exhibits significant anticancer activity against various cancer cell lines. Structure-activity relationship studies have demonstrated that modifications to the compound can influence its efficacy, with some derivatives showing IC₅₀ values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM and MIA PaCa-2 cells.
Anticonvulsant Properties
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide has been studied for its anticonvulsant properties. Similar compounds have shown effectiveness in various seizure models, including:
- Maximal Electroshock Test (MES)
- Pentylenetetrazole (PTZ) Induced Seizures
In these studies, compounds derived from similar frameworks demonstrated protective effects against induced seizures, suggesting that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide may also possess such properties .
Neuropharmacological Applications
Given its structural features, there is potential for this compound to be explored further in neuropharmacology. The presence of both benzo[d][1,3]dioxole and pyridine groups may enhance its biological activity and selectivity against neurological disorders. Future research could investigate its role as a modulator of specific enzyme activities or receptors involved in neurological conditions.
Summary of Research Findings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives under acidic conditions.
Introduction of the pyridin-4-yl group: This step often involves a nucleophilic substitution reaction where the pyridin-4-yl group is introduced to the benzo[d][1,3]dioxole derivative.
Formation of the oxalamide backbone: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered structural features.
Substitution Products: Derivatives with different substituents attached to the core structure.
作用机制
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
N1,N2-bis(benzo[d][1,3]dioxol-5-ylmethyl)ethane-1,2-diamine: This compound shares the benzo[d][1,3]dioxole moiety but has a different backbone structure.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Another compound with a similar benzo[d][1,3]dioxole group but differing in the presence of a thiazole ring.
Uniqueness: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
生物活性
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological evaluations, and structure-activity relationships of this compound, supported by relevant data and case studies.
- Chemical Name : N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide
- CAS Number : 887860-69-7
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
Synthesis
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide precursors. The process can include various methodologies such as microwave-assisted synthesis or conventional heating techniques to enhance yield and purity.
Antibacterial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, derivatives synthesized from similar frameworks demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial effects:
Compound | Bacteria Tested | MIC (nM) |
---|---|---|
4e | Sarcina | 80 |
4e | Staphylococcus aureus | 110 |
6c | Sarcina | 90 |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy .
Anticancer Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide has also been evaluated for its anticancer potential. Structure-activity relationship studies revealed that modifications to the compound significantly influence its activity against various cancer cell lines:
Cell Line | IC50 (nM) |
---|---|
CCRF-CEM | 328 |
MIA PaCa-2 | 644 |
The unique structural features of this compound allow it to interact effectively with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
-
Antibacterial Evaluation :
A study demonstrated that derivatives of benzo[d][1,3]dioxole showed remarkable antibacterial activity compared to standard drugs. The agar diffusion method was employed for screening, revealing significant zones of inhibition against tested strains . -
Anticancer Mechanisms :
Research focusing on the anticancer activity of related oxalamides indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. This mechanism was supported by flow cytometry analyses showing increased annexin V binding in treated cells .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(15(20)18-11-3-5-16-6-4-11)17-8-10-1-2-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGMZXNTQEDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。